![molecular formula C12H16O6S B14229844 Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate CAS No. 828276-84-2](/img/structure/B14229844.png)
Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is an organic compound that features a complex structure with multiple functional groups It contains an ester group, a hydroxyl group, and a sulfonate ester derived from 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate typically involves multiple steps. One common method includes the esterification of 3-hydroxybutanoic acid with methanol to form methyl 3-hydroxybutanoate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and sulfonate groups.
Medicine: Investigated for its potential as a prodrug, where the compound is metabolized in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate involves its interaction with various molecular targets. The ester and sulfonate groups can undergo hydrolysis in biological systems, releasing active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-hydroxybutanoate: Lacks the sulfonate ester group, making it less reactive in certain substitution reactions.
4-Methylbenzenesulfonic acid: Contains the sulfonate group but lacks the ester and hydroxyl groups, limiting its versatility in organic synthesis.
Methyl 4-hydroxybutanoate: Similar structure but lacks the sulfonate ester group, affecting its chemical reactivity and applications.
Uniqueness: Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is unique due to the presence of both ester and sulfonate ester groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
828276-84-2 |
|---|---|
Molekularformel |
C12H16O6S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
methyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate |
InChI |
InChI=1S/C12H16O6S/c1-9-3-5-11(6-4-9)19(15,16)18-8-10(13)7-12(14)17-2/h3-6,10,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
ASPBGBBCUWBLDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


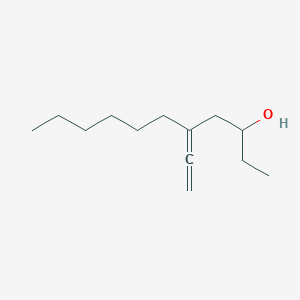
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
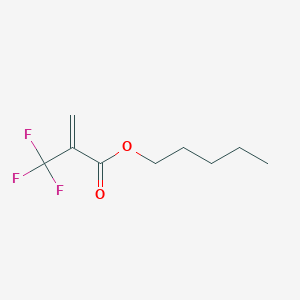
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
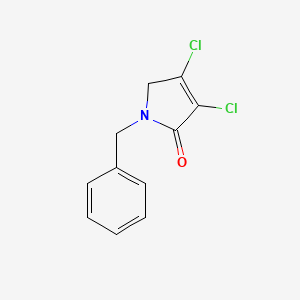
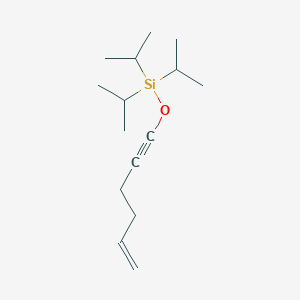
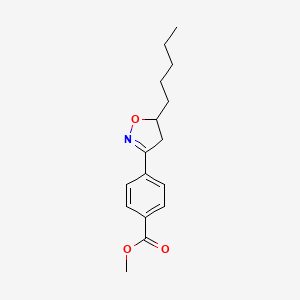
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)

![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
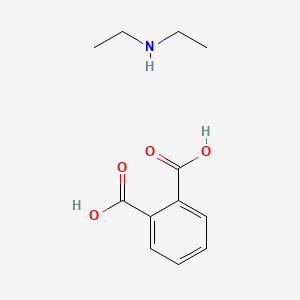
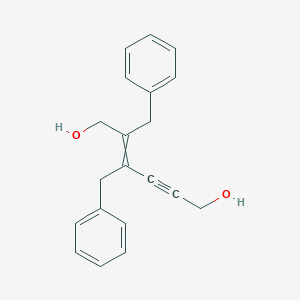
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
